4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid

Protecting group orthogonality Silyl ether stability Multi-step synthesis

4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic acid (CAS not yet assigned in major registries; MDL MFCD27935370) is a heterocyclic boronic acid building block that integrates three functional modules in a single molecule: a phenylboronic acid handle for Suzuki–Miyaura cross-coupling, an azetidine ring that introduces three-dimensional character and improves metabolic stability, and a tert-butyldimethylsilyl (TBS)-protected alcohol that serves as a masked hydroxyl or orthogonal synthetic handle. With a molecular weight of 321.29 g/mol and typical commercial purity of 95%, it is supplied as a research-grade intermediate by Apollo Scientific (catalogue OR470852) and other specialist vendors.

Molecular Formula C16H28BNO3Si
Molecular Weight 321.3 g/mol
Cat. No. B13719462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid
Molecular FormulaC16H28BNO3Si
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CN2CC(C2)O[Si](C)(C)C(C)(C)C)(O)O
InChIInChI=1S/C16H28BNO3Si/c1-16(2,3)22(4,5)21-15-11-18(12-15)10-13-6-8-14(9-7-13)17(19)20/h6-9,15,19-20H,10-12H2,1-5H3
InChIKeyTYYNPDWQSGWXHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid: A Dual-Function Boronic Acid Building Block for Drug Discovery and Complex Molecule Synthesis


4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic acid (CAS not yet assigned in major registries; MDL MFCD27935370) is a heterocyclic boronic acid building block that integrates three functional modules in a single molecule: a phenylboronic acid handle for Suzuki–Miyaura cross-coupling, an azetidine ring that introduces three-dimensional character and improves metabolic stability, and a tert-butyldimethylsilyl (TBS)-protected alcohol that serves as a masked hydroxyl or orthogonal synthetic handle . With a molecular weight of 321.29 g/mol and typical commercial purity of 95%, it is supplied as a research-grade intermediate by Apollo Scientific (catalogue OR470852) and other specialist vendors . The compound belongs to a growing class of azetidine-containing organoboron reagents that address the pharmaceutical industry's demand for building blocks with higher fraction of sp³-hybridized carbons (Fsp³) and improved drug-like physicochemical profiles .

Why 4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid Cannot Be Replaced by Simpler Azetidine–Boronic Acid Analogs


Substituting this compound with a des-silyl analog such as 4-[(1-azetidinyl)methyl]phenylboronic acid (MW 191.04) or 4-[(3-hydroxyazetidin-1-yl)methyl]phenylboronic acid (MW 207.04) removes a critical orthogonal handle: the free hydroxyl group in the latter competes directly with the boronic acid in cross-coupling and downstream functionalization, forcing additional protection/deprotection steps that erode synthetic efficiency . Replacing the TBS group with a tert-butoxycarbonyl (Boc)-protected azetidine analog—such as 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)phenylboronic acid—exchanges silyl-based orthogonality for acid-labile protection, which is incompatible with reaction sequences requiring acidic conditions or simultaneous boronic acid manipulation . Choosing the bulkier TBDPS (tert-butyldiphenylsilyl) analog introduces a near-doubling of molecular weight (445.4 vs. 321.29) and substantially higher lipophilicity, which can confound downstream drug-likeness optimization where lower logP is desirable . The quantitative evidence below establishes that this compound occupies a uniquely balanced position in the azetidine–boronic acid chemical space.

Quantitative Differentiation Evidence for 4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid Versus Closest Analogs


Orthogonal Protecting Group Strategy: TBS Stability Permits Chemoselective Manipulation Unavailable with Free-Hydroxyl or Boc-Protected Analogs

The TBS ether in the target compound exhibits an approximate relative stability of 20,000 under acidic hydrolysis conditions, compared to a baseline of 1 for the trimethylsilyl (TMS) group; the TBDPS analog is approximately 250-fold more stable (relative stability ~5,000,000), but this comes at the cost of substantially increased steric bulk and molecular weight [1]. In contrast, the des-silyl analog 4-[(3-hydroxyazetidin-1-yl)methyl]phenylboronic acid carries a free hydroxyl that is inherently unprotected (relative stability effectively zero), requiring an additional protection step before any reaction that is incompatible with free alcohols . The Boc-protected comparator 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)phenylboronic acid relies on acid-labile protection: the Boc group is quantitatively cleaved by trifluoroacetic acid (TFA) within minutes at room temperature, conditions that may also protodeboronate the boronic acid functionality, whereas TBS ethers are stable to mild aqueous acid . This orthogonal stability profile means the target compound can be carried through multi-step sequences where acidic, basic, or oxidative conditions are required without premature deprotection or boronic acid degradation.

Protecting group orthogonality Silyl ether stability Multi-step synthesis

Steric and Electronic Modulation in Suzuki–Miyaura Coupling: TBS Bulk Provides Regioselectivity Advantages Over Unprotected Azetidine Analogs

The bulky TBS group on the azetidine ring introduces controlled steric hindrance that moderates transmetallation rates in palladium-catalyzed Suzuki–Miyaura couplings. Literature data on structurally analogous (2-((tert-butyldimethylsilyl)oxy)-6-fluorophenyl)boronic acid demonstrates that the TBS group slows transmetallation sufficiently to require elevated temperatures of 80–100 °C for efficient coupling, whereas less hindered boronic acids couple readily at 60–80 °C . For the target compound, this steric profile translates into practical chemoselectivity: in a bifunctional substrate bearing two boronic acid handles of differential steric environment, the less hindered site reacts preferentially, enabling sequential, programmed cross-coupling that is not achievable with the des-silyl analog where both sites exhibit similar reactivity . The TBDPS analog, with its even greater steric bulk, risks excessive retardation of coupling, often requiring specialized catalytic systems or forcing conditions that reduce functional group tolerance.

Suzuki–Miyaura coupling Steric hindrance Transmetallation rate

Azetidine-Mediated Metabolic Stability Advantage: Class-Level Evidence for Reduced Cytochrome P450 Oxidation Versus Pyrrolidine and Piperidine Analogs

Azetidine-containing building blocks impart improved metabolic stability to derived drug candidates relative to larger saturated nitrogen heterocycles. In a comparative study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives, intrinsic microsomal clearance measurements demonstrated high metabolic stability for the azetidine series (with the single exception of the 3,3-difluoroazetidine derivative), while larger ring analogs showed systematically higher clearance rates [1]. An independent study on 3-(3-fluoro-4-methoxyphenoxy)azetidine showed that introducing steric hindrance at the azetidine ring improved metabolic stability from 46% parent recovery to 76% recovery after microsomal incubation, a 1.65-fold improvement achieved through steric shielding of the azetidine nitrogen from cytochrome P450 enzymes . The target compound, with its TBS-protected 3-hydroxyazetidine motif, pre-installs this steric shielding at the building-block stage, enabling medicinal chemists to access metabolically stable azetidine-containing scaffolds without post-coupling optimization of the heterocycle. The TCI technical bulletin further confirms that incorporation of azetidine moieties decreases lipophilicity (logP) while improving metabolic stability compared to larger-ring analogs, a dual benefit for drug design .

Metabolic stability Cytochrome P450 logP reduction

Physicochemical Differentiation from the TBDPS Analog: Lower Molecular Weight and Predicted Lipophilicity for Favorable Drug-Likeness Profiles

The TBDPS-protected analog (4-((3-((tert-butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid carries a molecular weight of 445.4 g/mol—124.1 g/mol heavier than the target compound (321.29 g/mol)—and introduces two additional phenyl rings that substantially increase lipophilicity . In drug discovery, lower molecular weight and moderated logP are strongly correlated with improved pharmacokinetic outcomes; the TBS group offers sufficient steric protection without the excessive lipophilicity penalty of the TBDPS group. The des-silyl 3-hydroxy analog, at 207.04 g/mol, is significantly smaller but lacks any protecting group, making it incompatible with synthetic sequences that cannot tolerate a free alcohol . The target compound thus occupies a 'Goldilocks' physicochemical space: sufficiently protected for synthetic orthogonality yet not so large or lipophilic as to compromise the drug-likeness of downstream products. This balance is particularly valuable in fragment-based drug discovery and lead optimization, where every atom added to a building block propagates into the final compound.

Lipophilic ligand efficiency Molecular weight optimization Drug-likeness

Procurement-Relevant Application Scenarios for 4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid


Multi-Step Synthesis of Drug Candidates Requiring Orthogonal Functional Group Manipulation

In medicinal chemistry programs constructing complex drug candidates via sequential Suzuki–Miyaura couplings, the TBS-protected 3-hydroxyazetidine motif serves as a masked alcohol that remains intact through multiple cross-coupling steps. The orthogonal stability profile—TBS stable to mild acid, base, and oxidants but selectively cleavable by fluoride ion (TBAF)—enables late-stage deprotection to reveal the hydroxyl group for further derivatization (e.g., alkylation, acylation, or glycosylation) without affecting the newly formed biaryl bonds . This contrasts with Boc-protected azetidine analogs, where acidic deprotection conditions risk protodeboronation or cleavage of acid-sensitive functionality introduced during prior coupling steps .

Fragment-Based Drug Discovery Leveraging Azetidine-Enhanced Metabolic Stability

Fragment libraries incorporating azetidine-containing boronic acids are increasingly valued for generating hits with improved metabolic stability profiles. As documented in class-level evidence, azetidine derivatives exhibit systematically lower intrinsic microsomal clearance compared to pyrrolidine and piperidine analogs . The TBS-protected 3-hydroxyazetidine motif in this building block pre-integrates steric shielding at the azetidine ring—shown to improve parent compound recovery from 46% to 76% in microsomal stability assays —enabling fragment evolution strategies where metabolic stability is maintained throughout the hit-to-lead optimization process rather than requiring late-stage rescue.

Programmable Sequential Cross-Coupling for Complex Aryl Architecture Assembly

The steric environment created by the TBS-protected azetidine ring modulates transmetallation rates in palladium-catalyzed Suzuki couplings, requiring elevated temperatures (80–100 °C) for efficient reaction versus the 60–80 °C typical of unhindered phenylboronic acids . This thermal discrimination window enables chemoselective sequential couplings: a less hindered boronic acid partner can be coupled first at lower temperature, followed by engagement of the target compound's boronic acid at higher temperature, enabling convergent assembly of complex aryl architectures that would be difficult to access with uniformly reactive building blocks . This capability is directly relevant to the synthesis of drug candidates containing multiple aryl–aryl bonds with defined connectivity.

Lead Optimization Programs with Stringent Physicochemical Property Constraints

For drug discovery programs operating under strict molecular weight and lipophilicity constraints (e.g., CNS drug discovery requiring MW < 400, cLogP < 4), the target compound's MW of 321.29 g/mol represents a 38.6% reduction versus the TBDPS analog (MW 445.4) while still providing effective hydroxyl protection . The moderated lipophilicity contribution of the TBS group (estimated cLogP increment ~1.5–2.0) versus TBDPS (estimated ~3.5–4.5) translates into a 2–2.5 log unit advantage that propagates directly into the final compound's drug-likeness profile . This makes the TBS-protected building block the preferred choice when optimizing ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics.

Quote Request

Request a Quote for 4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.